6-(4-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol
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Overview
Description
6-(4-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with a pyrazine ring, and a methoxyphenyl group attached to the oxadiazole ring. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol typically involves the reaction of 4-methoxyphenylhydrazine with glyoxal in the presence of an oxidizing agent. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the oxadiazole ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Commonly used solvents include ethanol and acetic acid, and the reactions are typically carried out under reflux conditions .
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-(4-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6-(4-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activity. The exact molecular pathways involved are still under investigation .
Comparison with Similar Compounds
- 6-Amino[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol
- 9-Ethyl-3-{6-(het)aryl-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl}-9H-carbazole
- [1,2,5]Oxadiazolo[3,4-b]pyrazine-5,6-diamine
Comparison: 6-(4-Methoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol is unique due to the presence of the methoxyphenyl group, which imparts distinct electronic and steric properties. This makes it more suitable for certain applications, such as enzyme inhibition, compared to its analogs. The methoxy group also enhances the compound’s solubility in organic solvents, making it easier to handle in various chemical reactions .
Properties
Molecular Formula |
C11H8N4O3 |
---|---|
Molecular Weight |
244.21 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-4H-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-one |
InChI |
InChI=1S/C11H8N4O3/c1-17-7-4-2-6(3-5-7)8-11(16)13-10-9(12-8)14-18-15-10/h2-5H,1H3,(H,13,15,16) |
InChI Key |
RCSFJBOXDLLPIB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=NON=C3NC2=O |
Origin of Product |
United States |
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